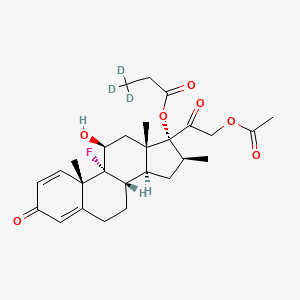
D-Glucose-13C-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose-13C-2: is a stable isotope-labeled form of D-Glucose, where the carbon-2 position is enriched with the carbon-13 isotope. D-Glucose, commonly known as glucose, is a monosaccharide and an essential carbohydrate in biology. It serves as a primary source of energy for cells and is involved in various metabolic processes. The carbon-13 labeling allows for the tracing and analysis of metabolic pathways and reactions involving glucose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-13C-2 typically involves the incorporation of carbon-13 into the glucose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of glucose. One common method involves the fermentation of carbon-13 labeled substrates by microorganisms that naturally produce glucose.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes using carbon-13 labeled substrates. The fermentation is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope into the glucose molecule. The resulting glucose is then purified and isolated for use in research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucose-13C-2 undergoes various chemical reactions similar to those of unlabeled glucose. These reactions include:
Oxidation: Glucose can be oxidized to form gluconic acid or glucuronic acid.
Reduction: Glucose can be reduced to form sorbitol.
Substitution: Glucose can undergo substitution reactions to form derivatives such as glucose-6-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Enzymes such as hexokinase are commonly used for phosphorylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Glucose-6-phosphate.
Applications De Recherche Scientifique
Chemistry: D-Glucose-13C-2 is used as a tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study metabolic pathways and enzyme kinetics. It helps in understanding the fate of glucose in various biochemical processes.
Biology: In biological research, this compound is used to investigate cellular metabolism, including glycolysis and the tricarboxylic acid cycle. It aids in studying the metabolic flux and the role of glucose in cellular functions.
Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how glucose is utilized by different tissues and the impact of metabolic disorders on glucose utilization.
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and nutraceuticals. It is also used in the production of labeled compounds for research and diagnostic purposes.
Mécanisme D'action
D-Glucose-13C-2 exerts its effects by participating in metabolic pathways similar to those of unlabeled glucose. The carbon-13 label allows for the tracking of glucose molecules through various biochemical reactions. The primary molecular targets include enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. The labeled glucose is metabolized by cells, and the incorporation of the carbon-13 isotope provides insights into the dynamics of glucose metabolism.
Comparaison Avec Des Composés Similaires
D-Glucose-13C-1: Labeled at the carbon-1 position.
D-Glucose-13C-6: Labeled at the carbon-6 position.
D-Glucose-13C-2,6: Labeled at both the carbon-2 and carbon-6 positions.
Uniqueness: this compound is unique in its specific labeling at the carbon-2 position, which allows for targeted studies of reactions and pathways involving this particular carbon atom. This specificity provides detailed information about the metabolic fate of glucose and its intermediates, making it a valuable tool in research.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4+1 |
Clé InChI |
GZCGUPFRVQAUEE-JGZUVYCMSA-N |
SMILES isomérique |
C([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


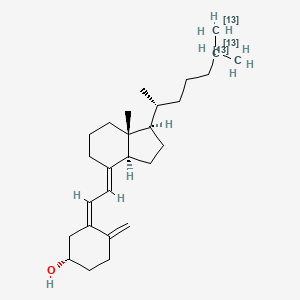
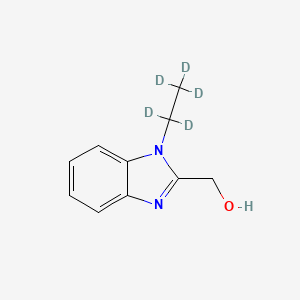
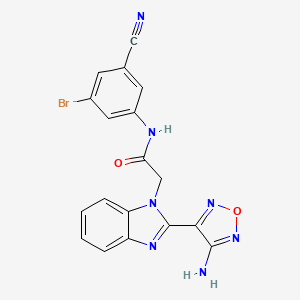
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)



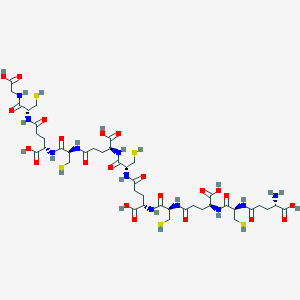
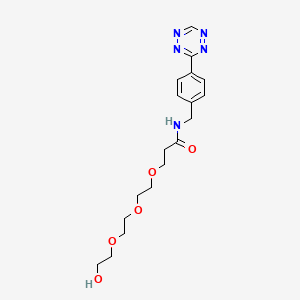
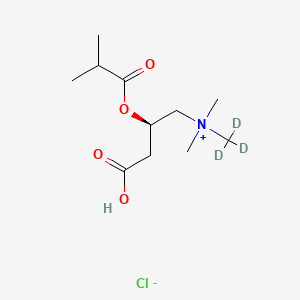
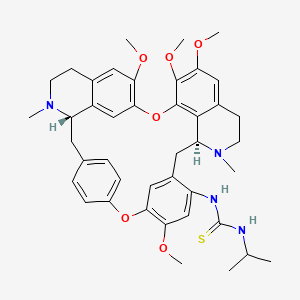
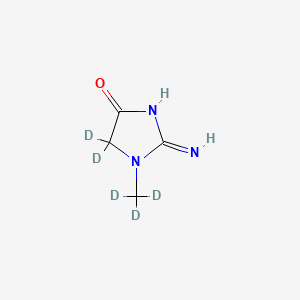
![2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B12419822.png)
